(5,5-Difluorooxan-2-yl)methanesulfonyl chloride
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Overview
Description
(5,5-Difluorooxan-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H9ClF2O3S. It is a sulfonyl chloride derivative, characterized by the presence of a difluorooxan ring and a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluorooxan-2-yl)methanesulfonyl chloride typically involves the reaction of 5,5-difluorooxan-2-ylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using standard techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(5,5-Difluorooxan-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to the corresponding sulfonyl fluoride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Bases: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are used to prevent hydrolysis of the sulfonyl chloride group.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Sulfonic Acid: Formed by hydrolysis.
Scientific Research Applications
(5,5-Difluorooxan-2-yl)methanesulfonyl chloride has several applications in scientific research, including:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of sulfonamide-based drugs and other bioactive compounds.
Material Science: Utilized in the modification of polymers and other materials to enhance their properties.
Analytical Chemistry: Used in the derivatization of analytes for improved detection and quantification.
Mechanism of Action
The mechanism of action of (5,5-Difluorooxan-2-yl)methanesulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with the formula CH3SO2Cl. It is used in similar reactions but lacks the difluorooxan ring.
Tosyl Chloride: Another sulfonyl chloride derivative with a toluene ring
Uniqueness
(5,5-Difluorooxan-2-yl)methanesulfonyl chloride is unique due to the presence of the difluorooxan ring, which imparts distinct chemical properties and reactivity compared to other sulfonyl chlorides. This makes it a valuable reagent in specific synthetic applications where the difluorooxan moiety is desired.
Properties
IUPAC Name |
(5,5-difluorooxan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O3S/c7-13(10,11)3-5-1-2-6(8,9)4-12-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJKGQOAAVJFQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1CS(=O)(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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